molecular formula C16H16N2O3 B1676514 Metominostrobin CAS No. 133408-50-1

Metominostrobin

Cat. No. B1676514
CAS RN: 133408-50-1
M. Wt: 284.31 g/mol
InChI Key: HIIRDDUVRXCDBN-OBGWFSINSA-N
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Description

Metominostrobin is a fungicide used for the control of Pyricularia oryzae on rice crops . It is a strobilurin fungicide and is also classified as an amide fungicide and a methoxyiminoacetimide strobilurin fungicide . It is not approved for use in the UK but is approved in several EU member states .


Molecular Structure Analysis

This compound has a molecular formula of C16H16N2O3 . Its structure includes one E/Z center . The International Chemical Identifier (InChI) is InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ .


Physical And Chemical Properties Analysis

This compound has a molecular mass of 284.31 . It is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with the amino group of methylamine .

Scientific Research Applications

  • Sensitivity Monitoring in Magnaporthe grisea : A study by Araki et al. (2005) examined the sensitivity of the fungus Magnaporthe grisea to Metominostrobin. It found that there was no emergence of resistant strains and no significant mutations in the fungus's cytochrome b gene, which is relevant for resistance to QoI fungicides like this compound.

  • Impact of Water Properties on this compound Release : Research by Tashima et al. (2001) investigated how water properties like pH, hardness, and temperature affect the release profile of this compound from time-controlled release granules. They found that changes in pH and water hardness had no significant effect, but temperature variations altered the release rate.

  • Effect of White Carbon in Polymer Membrane on this compound Release : Another study by Tashima et al. (2000) explored how white carbon in water-insoluble polymer membranes affects the release of this compound. The research concluded that increasing white carbon amounts shortened the lag time for release and increased the release rate.

  • Drug Release Profiles : A study on the effect of vehicles like talc on the release profile of this compound was conducted by Tashima et al. (2000). They found that the presence of talc, a hydrophobic vehicle, prolonged the lag time of this compound release from time-controlled release granules.

  • Strobilurin Acaricide Discovery : Research by Liu et al. (2009) detailed the discovery of a novel strobilurin acaricide, including the exploration of this compound and its analogues. This study is significant for its contribution to the development of new acaricidal agents.

  • Analytical Method Development : A method for the determination of strobilurin fungicides, including this compound, in baby foods was developed by Viñas et al. (2009). This involved using solid-phase microextraction gas chromatography-mass spectrometry, highlighting the importance of sensitive detection methods in food safety.

Mechanism of Action

Target of Action

Metominostrobin, also known as (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a fungicide that primarily targets the mitochondrial respiration process in fungi . It specifically binds to the quinol oxidation (Qo) site of cytochrome b, a key component of the mitochondrial electron transport chain .

Mode of Action

The interaction of this compound with its target involves the inhibition of mitochondrial respiration. By binding to the Qo site of cytochrome b, this compound blocks the electron transfer between cytochrome b and cytochrome c1 . This action inhibits the synthesis of nicotinamide adenine dinucleotide (NADH) oxidation and the mitochondrial membrane protein adenosine triphosphate (ATP), thereby disrupting the energy production in the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. The inhibition of this pathway disrupts the production of ATP, a crucial molecule for energy transfer within the cell . This disruption leads to a decrease in fungal biomass and a shift from fungal to bacterial dominance in soil activities .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within fungal cells. By inhibiting mitochondrial respiration, this compound causes a decrease in fungal biomass, thereby controlling the growth of fungal pathogens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms in the soil can affect the degradation of this compound Additionally, environmental conditions such as temperature, pH, and moisture levels can also impact the effectiveness and persistence of this compound in the environment

Safety and Hazards

Metominostrobin is harmful if swallowed or inhaled . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future of Metominostrobin involves expanding its application to include fruits and vegetables by developing mixed agents by combining this compound with other agents . The goal is to achieve several billion yen in global sales by 2020 .

properties

IUPAC Name

(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRDDUVRXCDBN-OBGWFSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057959
Record name Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133408-50-1
Record name Metominostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133408-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metominostrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does metominostrobin exert its fungicidal activity?

A: this compound acts by inhibiting fungal respiration. It binds to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain, effectively blocking electron transfer and disrupting energy production within the fungal cells. [, , , , , ] This disruption ultimately leads to fungal cell death, controlling the spread of the disease.

Q2: Which fungal diseases are effectively controlled by this compound?

A: this compound demonstrates efficacy against a broad spectrum of fungal diseases, including powdery mildew, sheath blight, rice blast, leaf rust, leaf blight, and various other fungal infections in cereals, fruits, vegetables, and other crops. [, , , , , , , , , , , ]

Q3: Are there studies comparing this compound's efficacy to other fungicides?

A: Yes, research has compared the efficacy of this compound to other fungicides. For instance, studies have shown its efficacy against rice sheath blight to be comparable to or exceeding that of azoxystrobin and trifloxystrobin. [] In the control of barley powdery mildew, this compound exhibited a strong vapor phase control activity, with a 71.9% control value at a concentration of 200 ppm. []

Q4: Does cross-resistance occur between this compound and other fungicides?

A: Yes, cross-resistance is a concern with strobilurin fungicides. Studies have shown cross-resistance between this compound, pyrametostrobin, and azoxystrobin in Blumeria graminis f.sp. tritici (wheat powdery mildew). [] This cross-resistance highlights the importance of resistance management strategies, such as alternating fungicides with different modes of action. [, , , ]

Q5: How does the formulation of this compound affect its release and efficacy?

A: Research indicates that the formulation of this compound significantly impacts its release profile and effectiveness. For instance, incorporating white carbon (hydrated silicon dioxide) into a time-controlled release granule (TCRG) containing this compound shortens the lag time for release and accelerates the release rate, likely due to changes in water permeability and membrane tensile strength. [] Similarly, increasing the amount of talc, a hydrophobic vehicle, in the TCRG formulation prolongs the lag time of this compound release. []

Q6: What is the impact of environmental factors on the release and stability of this compound formulations?

A: Environmental factors, particularly temperature, can influence the release profile of this compound from TCRG formulations. As water temperature increases, the lag time for this compound release decreases, and the release rate accelerates due to increased water permeation through the PVC membrane. [] Interestingly, pH and water hardness, within typical ranges, have minimal impact on the release profile. []

Q7: Can this compound be used in combination with other active ingredients for enhanced efficacy?

A: Yes, research highlights the synergistic potential of this compound in combination with other fungicidal compounds. For instance, a composition containing both fluxapyroxad and this compound exhibited a synergistic effect, broadening the spectrum of fungal control and reducing the required dosage compared to individual applications. [, , , , , , , , ]

Q8: What is the environmental fate of this compound, and are there concerns about its impact on ecosystems?

A: While this specific set of research papers does not delve into the detailed environmental fate and ecotoxicological effects of this compound, it is essential to acknowledge the importance of such studies. Understanding the degradation pathways, potential for bioaccumulation, and effects on non-target organisms is crucial for assessing the overall environmental risk associated with any pesticide. []

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